molecular formula C19H19N3O3S B2564225 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-11-1

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2564225
CAS RN: 2034312-11-1
M. Wt: 369.44
InChI Key: PICNKTXNOMCIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Hypoglycemic Activity

Thiazolidine-2,4-dione derivatives, structurally related to the mentioned compound, have been studied for their hypoglycemic activity. These compounds have shown promising results in enhancing insulin-induced adipocyte differentiation in vitro and lowering blood glucose levels in diabetic mice models, suggesting potential applications in diabetes management (Oguchi et al., 2000).

Antimicrobial Evaluation

Another area of application is in the development of antimicrobial agents. Compounds with a thiazolidine-2,4-dione core have been synthesized and evaluated for their antibacterial and antifungal properties, showing effectiveness against various microbial strains, which underscores their potential in addressing infectious diseases (Jat et al., 2006).

Antitumor Activity

The structural motif of imidazolidine-2,4-dione, closely related to the compound , has also been explored for its antitumor properties. Novel hybrids incorporating this moiety have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy (El-Sayed et al., 2018).

Anticancer Activity

Research into the synthesis of novel fused imidazole derivatives, including those with imidazolidine-2,4-dione structures, has led to compounds with noteworthy anticancer activities. This suggests a potential application in the development of new anticancer drugs (El-Shareif et al., 2003).

properties

IUPAC Name

3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17-12-20-19(25)22(17)15-7-9-21(10-8-15)18(24)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICNKTXNOMCIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.